5-(3-Chlorophenyl)-3-fluorophenol
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXISQOUDAXQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684212 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-27-1 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-chloro-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Halogenation via Sulfonation
A widely adopted method involves temporary sulfonation to direct halogen placement. Para-aminophenol, synthesized via catalytic hydrogenation of paranitrophenol, undergoes sulfonation in concentrated sulfuric acid at 10–30°C. The resulting sulfonic acid group directs electrophilic attack to the meta position. Subsequent fluorination with xenon difluoride under halo catalyst conditions introduces fluorine at the desired position. Finally, refluxing in dilute sulfuric acid eliminates the sulfonic group, yielding 3-fluorophenol intermediates. Chlorophenyl incorporation is achieved via Ullmann coupling with 3-chlorophenyl iodide, though this step often requires copper catalysts and elevated temperatures.
Key Reaction Conditions:
This method achieves ~65% overall yield but faces challenges in sulfonic group removal and byproduct formation during coupling.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling enables direct attachment of the 3-chlorophenyl group to a fluorinated phenol precursor. For instance, 3-fluoro-5-bromophenol reacts with 3-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃. The reaction proceeds in tetrahydrofuran at 80°C, achieving 72–78% yield.
Advantages:
Ullmann Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative. 3-Fluoro-5-iodophenol couples with 3-chlorophenyl iodide using CuI and 1,10-phenanthroline in DMSO at 120°C. Yields range from 60–65%, with improved scalability in continuous-flow reactors.
Catalytic Hydrogenation and Reduction
Nitro Group Reduction
Starting with 5-(3-chlorophenyl)-3-fluoronitrobenzene, catalytic hydrogenation over Pd-C (5 wt%) in ethanol at 50°C reduces the nitro group to hydroxyl. This method, adapted from pyrrole synthesis, achieves 85–90% conversion but requires careful control over hydrogen pressure to avoid over-reduction.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Simpler phenol derivatives without halogen atoms.
Substitution: Phenol derivatives with new functional groups replacing the halogens.
Scientific Research Applications
5-(3-Chlorophenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine (on the phenyl group) and fluorine (on the phenol ring). Comparisons with analogs highlight the following:
a) 3-Fluoro-5-(trifluoromethyl)phenol
- Structure: Replaces the 3-chlorophenyl group with a trifluoromethyl (-CF₃) group at the 5-position of the phenol ring.
- Key Differences: The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa likely lower than the target compound). Molecular weight is 180.1 g/mol, lighter than 5-(3-Chlorophenyl)-3-fluorophenol (exact weight unspecified in evidence) .
b) 5-(2-Chlorobenzyl)-3-trifluoromethylphenol
- Structure: Features a benzyl group with a 2-chloro substituent and a -CF₃ group on the phenol ring.
- Key Differences : The benzyl group introduces steric bulk and lipophilicity (logP likely higher). Molecular formula: C₁₄H₁₀ClF₃O (MW: 286.68 g/mol). This structure may reduce solubility in polar solvents compared to the target compound .
c) Triazole-Thione Derivatives (e.g., 5-(3-Chlorophenyl)-4-[(E)-(2-fluorophenyl)methylene]amino-2,4-dihydro-3H-1,2,4-triazole-3-thione)
- Structure : Integrates a triazole ring and a thione group, with 3-chlorophenyl and 2-fluorophenyl substituents.
- Molecular weight: 332.78 g/mol (C₁₅H₁₀ClFN₄S) .
Physical and Chemical Properties
Biological Activity
5-(3-Chlorophenyl)-3-fluorophenol is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-(3-Chlorophenyl)-3-fluorophenol is characterized by the presence of a chlorophenyl and a fluorophenol group. Its molecular formula is CHClFO, with a molecular weight of approximately 232.65 g/mol. The compound's structure allows it to engage in various interactions at the molecular level, making it a candidate for further biological evaluation.
Synthesis Methods
The synthesis of 5-(3-Chlorophenyl)-3-fluorophenol can be achieved through several methods, typically involving electrophilic aromatic substitution reactions. The following general synthetic route is commonly employed:
- Starting Materials : Begin with 3-chlorophenol and 3-fluorobenzaldehyde.
- Reaction Conditions : Utilize a suitable catalyst (e.g., Lewis acid) under controlled temperature conditions to facilitate the reaction.
- Isolation and Purification : Employ techniques such as recrystallization or chromatography to isolate the desired product.
The biological activity of 5-(3-Chlorophenyl)-3-fluorophenol is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its mechanism may involve:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Modulation of Receptor Activity : It may bind to specific receptors, altering their activity and influencing physiological responses.
Anticancer Properties
Recent studies have indicated that 5-(3-Chlorophenyl)-3-fluorophenol exhibits promising anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : In vitro studies on human non-small cell lung cancer (A549) cells revealed that the compound induced apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 5-(3-Chlorophenyl)-3-fluorophenol | 6.34 ± 0.89 | Induces apoptosis via mitochondrial pathways |
| 5-Fluorouracil (control) | 4.98 ± 0.41 | Standard anticancer agent |
Antimicrobial Activity
In addition to its anticancer properties, 5-(3-Chlorophenyl)-3-fluorophenol has shown potential antimicrobial effects against various pathogens.
- Study Findings : Research indicates that the compound possesses antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(3-Chlorophenyl)-3-fluorophenol, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-(2-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde | Moderate anticancer activity | Contains thiophene moiety |
| 4-(2-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | Lower potency than target compound | Lacks fluorine substitution |
Q & A
Q. Basic Research Focus
- Spectroscopic characterization :
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., Fukui indices for reactive sites) and validates spectroscopic data .
What advanced biochemical assays are suitable for studying the bioactivity of 5-(3-Chlorophenyl)-3-fluorophenol?
Q. Advanced Research Focus
- Receptor binding studies : Radioligand displacement assays (e.g., using -labeled ligands) quantify affinity for targets like G-protein-coupled receptors (GPCRs) or enzymes .
- Functional assays : Measure downstream effects (e.g., cAMP production, calcium flux) in cell lines expressing target receptors .
- Comparative analysis : Benchmark activity against structurally similar compounds (e.g., 3-chloro-4-fluorophenyl derivatives) to establish structure-activity relationships (SAR) .
How can researchers address contradictions in reported toxicity or environmental persistence data for halogenated phenols?
Q. Advanced Research Focus
- Data validation : Replicate studies under standardized OECD guidelines for acute/chronic toxicity (e.g., Daphnia magna assays) and biodegradation (e.g., OECD 301B) .
- Meta-analysis : Cross-reference existing datasets (e.g., EPA DSSTox, PubChem) to identify inconsistencies in experimental conditions (e.g., pH, temperature) .
- Mechanistic studies : Use metabolomics or transcriptomics to clarify bioaccumulation pathways or detoxification mechanisms in model organisms .
What strategies improve the stability and formulation of 5-(3-Chlorophenyl)-3-fluorophenol in pharmacological studies?
Q. Advanced Research Focus
- Polymorphism screening : Use X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) to identify stable crystalline forms, as demonstrated in related compounds like {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid .
- Solubility enhancement : Employ co-solvents (e.g., PEG-400) or lipid-based carriers to improve bioavailability .
- Degradation studies : Monitor stability under accelerated conditions (40°C/75% RH) using HPLC to identify degradation products .
How do electronic effects of the 3-chlorophenyl and 3-fluoro substituents influence reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Electronic parameters : The chlorine atom’s -I effect deactivates the phenyl ring, while fluorine’s ortho/para-directing nature affects regioselectivity in further functionalization .
- Computational insights : Frontier Molecular Orbital (FMO) analysis predicts sites for nucleophilic/electrophilic attack, aiding in designing derivatives .
What are the challenges in scaling up the synthesis of 5-(3-Chlorophenyl)-3-fluorophenol for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
